1,3,4,5-Tetra-O-bencil-D-glucitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

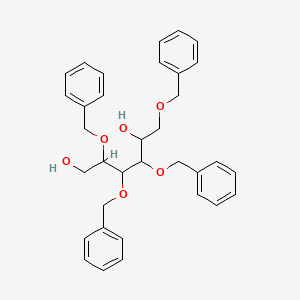

1,3,4,5-Tetra-O-benzyl-D-glucitol is a chemically modified form of D-glucitol (sorbitol), where the hydroxyl groups are protected by benzyl groups. This modification is significant in carbohydrate chemistry for synthesizing complex molecules.

Synthesis Analysis

- Elvebak and Gray (1995) reported a method for synthesizing derivatives of 1,5-anhydro-D-glucitol, including compounds similar to 1,3,4,5-Tetra-O-benzyl-D-glucitol, through partial methylation and subsequent benzoylation (Elvebak & Gray, 1995).

- Haslam and Radford (1966) discussed syntheses of derivatives of 1,5-anhydro-D-glucitol, which provide insights into the synthesis of 1,3,4,5-Tetra-O-benzyl-D-glucitol (Haslam & Radford, 1966).

Molecular Structure Analysis

- Aslani-Shotorbani et al. (1981) described the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucitol with toluene-p-sulphonyl chloride, leading to products that help understand the structural behavior of similar compounds (Aslani-Shotorbani et al., 1981).

Chemical Reactions and Properties

- Keglević and Valenteković (1974) synthesized derivatives of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, providing valuable information on the chemical reactivity of similar compounds (Keglević & Valenteković, 1974).

- Koto et al. (1982) studied the α-glucosylation of alcohol with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, shedding light on the chemical properties of similar benzylated glucopyranoses (Koto et al., 1982).

Physical Properties Analysis

- Fowler et al. (1993) conducted displacement reactions on 2,3,4,6-tetra-O-benzyl-D-glucitols, which helps in understanding the physical properties of these compounds (Fowler et al., 1993).

Chemical Properties Analysis

- Horito et al. (1981) synthesized tetra-O-benzyl-D-glucopyranosylidene acetals, providing insights into the chemical properties of benzylated glucopyranoses (Horito et al., 1981).

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos

El compuesto se puede usar en la síntesis de otras moléculas complejas. Por ejemplo, se ha utilizado en la preparación de 2,3,4,6-tetra-O-acil-Gluco-, Galacto- y Mannopyranosas {svg_1}.

Estudio de efectos anómeros

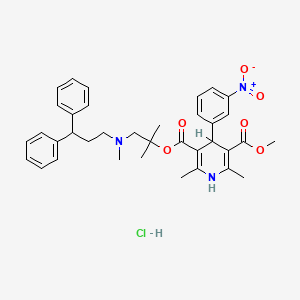

El compuesto se ha utilizado en estudios para demostrar el efecto anómero durante la desacetilación y la desalquilación {svg_2}.

Actividades biológicas

El compuesto se ha asociado con una variedad de actividades biológicas de las plantas {svg_3}. Por ejemplo, se encuentra en A. plantanifolium, que se utiliza para el tratamiento de reumatalgia, parálisis y cardianeuria {svg_4}.

Terapia fotodinámica (PDT)

El compuesto, cuando se modifica con ciertos grupos, se puede utilizar en terapia fotodinámica (PDT), un método de tratamiento que utiliza compuestos sensibles a la luz para matar células cancerosas {svg_5}.

Imágenes celulares

Las versiones modificadas del compuesto se pueden utilizar para la obtención de imágenes celulares, lo que ayuda a los investigadores a visualizar las estructuras y los procesos celulares {svg_6}.

Tomografía por emisión de positrones (PET)

El compuesto, cuando se etiqueta con ciertos isótopos, se puede utilizar en tomografía por emisión de positrones (PET), un tipo de prueba de imagen que ayuda a revelar cómo funcionan los tejidos y los órganos {svg_7}.

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUZFJJURBWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)